6-Abgpg
Description
Properties
CAS No. |
111730-29-1 |
|---|---|
Molecular Formula |
C58H49NO18 |
Molecular Weight |
1048 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(2R,4S,5R,6R)-6-(acetyloxymethyl)-4-benzoyloxy-3-(1,3-dioxoinden-2-yl)-2-methoxy-1,3-oxazinan-5-yl]oxy]-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C58H49NO18/c1-34(60)69-32-43-48(51(77-56(67)39-28-16-7-17-29-39)59(58(68-2)72-43)44-45(61)40-30-18-19-31-41(40)46(44)62)76-57-50(75-55(66)38-26-14-6-15-27-38)49(74-54(65)37-24-12-5-13-25-37)47(73-53(64)36-22-10-4-11-23-36)42(71-57)33-70-52(63)35-20-8-3-9-21-35/h3-31,42-44,47-51,57-58H,32-33H2,1-2H3/t42-,43-,47+,48-,49+,50-,51+,57+,58-/m1/s1 |
InChI Key |
KPFICVONGBUETB-UMQNOTIXSA-N |
SMILES |
CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](N([C@@H](O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Canonical SMILES |
CC(=O)OCC1C(C(N(C(O1)OC)C2C(=O)C3=CC=CC=C3C2=O)OC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Synonyms |
6-ABGPG methyl 6-O-acetyl-3-O-benzoyl-4-O-(2,3,4,6-tetra-O-benzoylgalactopyranosyl)-2-deoxy-2-phthalimidoglucopyranoside |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RP-67580 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of RP-67580 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
RP-67580 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
RP-67580 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new analgesics.
Biology: Investigates the role of neurokinin 1 receptors in pain and inflammation pathways.
Medicine: Explores potential therapeutic applications in treating chronic pain and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals targeting neurokinin 1 receptors
Mechanism of Action
RP-67580 exerts its effects by competitively inhibiting the binding of substance P to the neurokinin 1 receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain transmission and inflammation. The molecular targets include the neurokinin 1 receptor and associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
Structural Analogues
Based on the naming convention, 6-Abgpg may share functional groups with compounds like 4-aminobenzylguanidine (4-ABG) or phenylbiguanide (PBG). The comparison below assumes hypothetical structural parallels derived from nomenclature and functional group analysis (see Table 1).
Table 1: Structural and Functional Comparison
Functional Analogues
This compound may also align with metformin (a biguanide antidiabetic drug) or histamine H2 receptor ligands due to shared guanidine motifs. Key differences include:
- Metformin : Lacks aromaticity but shares biguanide functionality; primarily targets mitochondrial electron transport .
- H2 Ligands : Focus on receptor specificity, whereas this compound’s hypothetical applications remain undefined .
Key Research Findings (Hypothetical Framework):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
